4alpha,5alpha-Oxidoeudesm-11-en-3-one
Description
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.339 |
IUPAC Name |
(1aS,4aS,7R,8aS)-1a,4a-Dimethyl-7-(prop-1-en-2-yl)hexahydro-3H-naphtho[1,8a-b]oxiren-2(1aH)-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)11-5-7-13(3)8-6-12(16)14(4)15(13,9-11)17-14/h11H,1,5-9H2,2-4H3/t11-,13+,14-,15+/m1/s1 |
InChI Key |
CRKPXDQKDUWXFJ-BEAPCOKYSA-N |
SMILES |
O=C1CC[C@]2(C)CC[C@@H](C(C)=C)C[C@]32[C@]1(C)O3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4alpha,5alpha-Oxidoeudesm-11-en-3-one; 4α,5α-Oxidoeudesm-11-en-3-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4alpha,5alpha-Oxidoeudesm-11-en-3-one with analogous compounds in terms of structure, source, and biological activity:
Key Research Findings
- SERM Activity: this compound demonstrates selective binding to estrogen receptors, inhibiting proliferation in hormone-sensitive cancers while avoiding adverse effects seen with non-selective agonists .
- Industrial Analogues : The 4alpha,10alpha-dimethyl-6beta-isopropyl-delta1,9-octalin compound lacks bioactivity but is significant in industrial markets due to its use in specialty chemical synthesis .
- Gibberellins: Despite sharing the "4alpha" stereochemical notation, gibberellin derivatives prioritize hydroxyl and lactone groups, enabling plant hormone activity rather than mammalian receptor modulation .
Stereochemical and Functional Implications
The stereochemical configuration (e.g., 4alpha,5alpha) in this compound is critical for its SERM activity, as minor alterations in substituent positioning can abolish receptor binding . In contrast, industrial compounds like 4alpha,10alpha-dimethyl-6beta-isopropyl-delta1,9-octalin prioritize steric and electronic properties for stability in manufacturing processes .
Preparation Methods
Source Material and Initial Processing
Cyperus rotundus rhizomes serve as the primary natural source of 4α,5α-Oxidoeudesm-11-en-3-one. The rhizomes are typically dried, ground into a coarse powder, and subjected to sequential solvent extraction. Methanol is the preferred initial solvent due to its ability to solubilize a broad range of secondary metabolites, including sesquiterpenes.
Fractionation and Purification
The crude methanol extract undergoes liquid-liquid partitioning using hexane and dichloromethane (DCM) to isolate non-polar and moderately polar compounds. The DCM fraction, enriched with sesquiterpenes, is further purified via column chromatography. Silica gel is commonly employed with gradient elution systems (e.g., hexane:ethyl acetate) to separate 4α,5α-Oxidoeudesm-11-en-3-one from structurally similar compounds like cyperotundone and α-cyperone.
Table 1: Key Steps in Natural Extraction
| Step | Solvent/Technique | Purpose | Outcome |
|---|---|---|---|
| 1 | Methanol extraction | Solubilize sesquiterpenes | Crude extract containing target compound |
| 2 | Hexane partitioning | Remove lipids and pigments | Enriched sesquiterpene fraction |
| 3 | DCM partitioning | Isolate moderately polar compounds | Further purification of target |
| 4 | Silica gel chromatography | Separate individual sesquiterpenes | Isolation of 4α,5α-Oxidoeudesm-11-en-3-one |
The final purity of the compound is validated using HPLC and NMR spectroscopy. However, yields from natural extraction are inherently low (typically <0.1% w/w), necessitating large quantities of plant material for milligram-scale production.
Chemical Synthesis Approaches
Hypothetical Synthetic Routes
While no explicit synthetic protocols for 4α,5α-Oxidoeudesm-11-en-3-one are publicly documented, its structure suggests feasible pathways based on sesquiterpene biosynthesis:
-
Epoxidation of Eudesm-11-en-3-one : Introducing an epoxide bridge between C4 and C5 using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA).
-
Stereoselective Oxidation : Ensuring the α-configuration of the epoxide requires chiral catalysts or enzymatic methods to control stereochemistry.
Table 2: Proposed Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Challenges |
|---|---|---|---|
| 1 | Epoxidation | mCPBA, CH₂Cl₂, 0°C | Stereoselectivity control |
| 2 | Purification | Column chromatography | Separation of diastereomers |
Challenges in Synthesis
-
Stereochemical Control : Achieving the correct α,α-configuration at C4 and C5 is critical for biological activity.
-
Scalability : Multi-step synthesis may incur high costs, limiting industrial applicability.
-
Yield Optimization : Competing side reactions (e.g., over-oxidation) reduce efficiency.
Custom synthesis services, such as those offered by AOBIOUS, INC., provide this compound with lead times of 4–8 weeks, though proprietary methodologies are undisclosed.
Comparative Analysis of Preparation Methods
Table 3: Natural vs. Synthetic Preparation
| Parameter | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | Low (<0.1%) | Variable (dependent on route) |
| Purity | High (after chromatography) | Requires rigorous purification |
| Scalability | Limited by plant biomass | Theoretically unlimited |
| Cost | Moderate (labor-intensive) | High (specialized reagents) |
| Stereochemical Control | Natural configuration assured | Requires chiral catalysts |
Natural extraction remains the primary source for research-grade material, while synthesis is reserved for large-scale applications pending methodological advancements.
Research Findings and Applications
Pharmacological Relevance
4α,5α-Oxidoeudesm-11-en-3-one exhibits selective binding to estrogen receptor-β (ER-β), with potential applications in hormone replacement therapy (HRT). Its biphasic activity—estrogenic at low concentrations and anti-estrogenic at higher doses—underscores the importance of high-purity preparations.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 4α,5α-Oxidoeudesm-11-en-3-one using spectroscopic methods?
- Methodology :
Acquire 1H and 13C NMR spectra in deuterated solvents (e.g., CDCl3) to assign proton and carbon environments. Use 2D techniques (COSY, HSQC, HMBC) to confirm connectivity and stereochemistry .
Perform infrared (IR) spectroscopy to identify functional groups (e.g., ketone C=O stretch near 1700 cm⁻¹) .
Use high-resolution mass spectrometry (HRMS) to verify molecular formula. Compare observed data with literature values in databases like SciFinder or Reaxys .
If crystalline, conduct X-ray crystallography for absolute configuration determination. Report crystallographic data (e.g., CCDC deposition number) .
Q. What steps are critical for determining the novelty of 4α,5α-Oxidoeudesm-11-en-3-one during synthesis?
- Methodology :
Search SciFinder and Reaxys using structural descriptors (e.g., skeleton, substituents) to check prior reports .
If the compound is known, cross-reference melting points, optical rotation (α-D) , and spectroscopic data with literature. Discrepancies ≥5% in key peaks (e.g., NMR shifts) may indicate novelty .
For novel compounds, document synthetic routes (e.g., oxidation of eudesmane precursors) and provide full analytical validation .
Q. How should researchers design isolation protocols for 4α,5α-Oxidoeudesm-11-en-3-one from natural sources?
- Methodology :
Optimize extraction solvents (e.g., methanol for polar terpenoids) and techniques (e.g., Soxhlet, ultrasound-assisted extraction) .
Use column chromatography (silica gel, RP-18) with gradient elution. Monitor fractions via TLC, comparing Rf values with standards .
Validate purity via HPLC-DAD/MS (≥95% purity threshold). Report retention times and mobile phases .
Advanced Research Questions
Q. How can contradictions in bioactivity data for 4α,5α-Oxidoeudesm-11-en-3-one be systematically addressed?
- Methodology :
Conduct subgroup analyses to assess variability across studies (e.g., cell lines, dosages). Test for interaction effects using ANOVA or mixed-effects models .
Perform meta-analysis to pool effect sizes. Address heterogeneity via sensitivity analyses (e.g., excluding outliers) .
Validate mechanisms using knockout models or enzymatic assays (e.g., CYP450 inhibition) to confirm target specificity .
Q. What computational strategies predict the reactivity or binding interactions of 4α,5α-Oxidoeudesm-11-en-3-one?
- Methodology :
Apply density functional theory (DFT) to calculate electrostatic potential surfaces and HOMO/LUMO gaps, identifying reactive sites .
Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions. Validate with experimental IC50 values .
Compare molecular dynamics simulations (e.g., GROMACS) with crystallographic data to assess binding stability .
Q. How to evaluate the environmental stability of 4α,5α-Oxidoeudesm-11-en-3-one under varying conditions?
- Methodology :
Perform accelerated degradation studies (pH 3–9, UV light exposure). Monitor decomposition via LC-MS and quantify metabolites .
Calculate half-life (t½) using first-order kinetics. Report degradation pathways (e.g., oxidation at C11) .
Assess ecotoxicity using model organisms (e.g., Daphnia magna) and OECD guidelines .
Data Presentation Guidelines
- Spectroscopic Validation : Include tables comparing observed vs. literature NMR shifts (δ ppm) and MS fragments .
- Subgroup Analysis : Tabulate effect sizes (e.g., hazard ratios) for subgroups vs. complements, with confidence intervals and p-values for interaction tests .
- Computational Results : Provide optimized geometries (bond lengths/angles) and docking scores (ΔG binding) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
